4-Hydroxybenzoylglycyllysine

Description

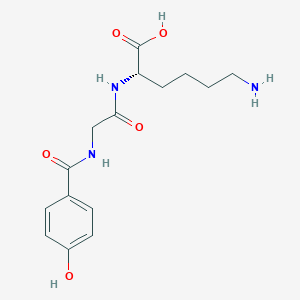

Structure

2D Structure

3D Structure

Properties

CAS No. |

106131-92-4 |

|---|---|

Molecular Formula |

C15H21N3O5 |

Molecular Weight |

323.34 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C15H21N3O5/c16-8-2-1-3-12(15(22)23)18-13(20)9-17-14(21)10-4-6-11(19)7-5-10/h4-7,12,19H,1-3,8-9,16H2,(H,17,21)(H,18,20)(H,22,23)/t12-/m0/s1 |

InChI Key |

AKPZIIHDSUTDEG-LBPRGKRZSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)O |

Synonyms |

4-hydroxy-Bz-Gly-L-Lys 4-hydroxybenzoylglycine-lysine 4-hydroxybenzoylglycyllysine pHHL |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Hydroxybenzoylglycyllysine

Strategies for Total Chemical Synthesis of 4-Hydroxybenzoylglycyllysine

The total chemical synthesis of this compound can be approached through either solid-phase or solution-phase methodologies, each with its own set of protocols and considerations.

Solid-Phase Peptide Synthesis (SPPS) Protocols for Glycyllysine (B1671924) Backbone

Solid-phase peptide synthesis (SPPS) offers a streamlined and often automated approach for the assembly of the glycyllysine backbone. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. lsu.edu This methodology simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing steps.

Two primary strategies are commonly employed in SPPS: Fmoc/tBu and Boc/Bn.

Fmoc/tBu Strategy: This is the most widely used approach and relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. mdpi.com The side chains of the amino acids, such as the ε-amino group of lysine (B10760008), are protected with acid-labile groups like tert-butyloxycarbonyl (Boc). mdpi.com The synthesis cycle involves the deprotection of the Fmoc group with a base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid. beilstein-journals.org

Boc/Bn Strategy: This approach utilizes the acid-labile Boc group for temporary α-amino protection and benzyl-based (Bn) protecting groups for the side chains. The repetitive deprotection steps are carried out with a mild acid, while the final cleavage from the resin and removal of side-chain protecting groups require a strong acid. nih.gov

The glycyllysine backbone can be synthesized on a suitable resin, such as a Rink Amide resin, which allows for the generation of a C-terminal amide upon final cleavage. The synthesis would proceed by first coupling Fmoc-Lys(Boc)-OH to the resin, followed by Fmoc deprotection and subsequent coupling of Fmoc-Gly-OH.

Solution-Phase Synthetic Routes for 4-Hydroxybenzoyl Amidation

In solution-phase synthesis, the peptide is assembled in a homogenous reaction mixture. While this method can be more labor-intensive due to the need for purification of intermediates after each step, it is often preferred for large-scale synthesis. researchgate.net

The key step in the synthesis of this compound via a solution-phase route is the amidation of the N-terminus of the pre-synthesized and protected glycyllysine dipeptide with an activated derivative of 4-hydroxybenzoic acid. A common strategy involves the activation of the carboxylic acid of 4-hydroxybenzoic acid to form a more reactive species, such as an acyl chloride. For instance, 4-hydroxybenzoic acid can be converted to 4-hydroxybenzoyl chloride by reacting it with thionyl chloride. This activated intermediate can then be reacted with the N-terminal amine of the protected glycyllysine dipeptide to form the desired amide bond. acs.org

A study on the synthesis of di-tert-butyl N-(4-Hydroxybenzoyl)-l-aspartate provides a relevant example, where a similar amidation was performed. uni-goettingen.degoogle.com

Protecting Group Strategies and Deprotection Methodologies

The success of any peptide synthesis relies heavily on the appropriate selection and use of protecting groups to prevent unwanted side reactions at the various functional groups present in the molecule. researchgate.net

For the Glycyllysine Backbone:

α-Amino Group: As mentioned, the Fmoc or Boc groups are the standard choices for temporary protection of the α-amino group during stepwise peptide synthesis. researchgate.net

Lysine Side Chain (ε-Amino Group): The ε-amino group of lysine is highly nucleophilic and must be protected throughout the synthesis. Common protecting groups include the acid-labile Boc group or the benzyloxycarbonyl (Z or Cbz) group, which can be removed by hydrogenolysis. cdnsciencepub.com

Carboxyl Group: In solution-phase synthesis, the C-terminal carboxyl group of lysine is often protected as an ester, such as a benzyl (B1604629) (Bzl) or tert-butyl (tBu) ester, to prevent its participation in the coupling reactions. cdnsciencepub.com

For the 4-Hydroxybenzoyl Moiety:

Phenolic Hydroxyl Group: The hydroxyl group of 4-hydroxybenzoic acid is acidic and can interfere with the coupling reactions. Therefore, it often requires protection. A common strategy is to protect it as an ether, for example, a 4-methoxybenzyl (PMB) ether, which can be cleaved under specific conditions. peptide.com Alternatively, the hydroxyl group can be protected as an ester, which can be cleaved by hydrolysis.

Deprotection:

The final step in the synthesis is the removal of all protecting groups to yield the final product. The deprotection conditions must be carefully chosen to avoid degradation of the peptide. For the Fmoc/tBu strategy, a strong acid cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers to capture reactive carbocations, is used for the final cleavage from the resin and removal of side-chain protecting groups. mdpi.com For the Boc/Bn strategy, strong acids like hydrogen fluoride (B91410) (HF) are often employed. nih.gov

| Functional Group | Protecting Group | Deprotection Conditions |

| α-Amino (temporary) | Fmoc | Piperidine |

| α-Amino (temporary) | Boc | Mild Acid (e.g., TFA) |

| Lysine (ε-Amino) | Boc | Strong Acid (e.g., TFA, HF) |

| Lysine (ε-Amino) | Z (Cbz) | Hydrogenolysis |

| Carboxyl (C-terminus) | Benzyl ester | Hydrogenolysis, Strong Acid |

| Carboxyl (C-terminus) | tert-Butyl ester | Strong Acid (e.g., TFA) |

| 4-Hydroxyl (Phenolic) | 4-Methoxybenzyl ether | Oxidative cleavage, Strong Acid |

Optimization of Reaction Conditions and Yields in Chemical Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. gyrosproteintechnologies.com Key parameters to consider include the choice of coupling reagents, reaction time, temperature, and the solvent system.

Coupling Reagents: The formation of the amide bond is facilitated by coupling reagents that activate the carboxylic acid.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly used, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.combachem.com

Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU, COMU) are highly efficient coupling reagents that lead to rapid reactions and high yields, even with sterically hindered amino acids. bachem.comiris-biotech.de The choice of reagent can significantly impact the coupling efficiency, with HATU often showing superior performance for hindered couplings. beilstein-journals.org

Reaction Optimization: The yield of each coupling step in SPPS is critical, as incomplete reactions lead to the accumulation of deletion sequences that are difficult to separate from the final product. gyrosproteintechnologies.com To drive the reactions to completion, a molar excess of the activated amino acid and coupling reagents is typically used. Monitoring the completion of the coupling reaction using qualitative tests like the ninhydrin (B49086) test is a common practice.

Chemoenzymatic and Biocatalytic Synthesis of this compound Analogs

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis.

Enzyme-Mediated Amidation and Peptide Bond Formation

Enzymes, particularly lipases and proteases, can be employed to catalyze the formation of amide bonds.

Lipase-Catalyzed Amidation: Lipases, which are hydrolases, can be used in reverse to catalyze the amidation reaction between a carboxylic acid (or its ester) and an amine in non-aqueous or low-water environments. Candida antarctica lipase (B570770) B (CAL-B) has been shown to be a versatile and effective biocatalyst for the amidation of phenolic acids, including 4-hydroxybenzoic acid, with various amines. nih.govacs.orgmdpi.com This enzymatic approach offers a green and sustainable alternative to chemical methods, as it often proceeds under mild conditions without the need for protecting groups on the phenolic hydroxyl moiety. acs.org A potential chemoenzymatic route for this compound would involve the CAL-B catalyzed reaction between 4-hydroxybenzoic acid (or its simple ester) and the pre-synthesized glycyllysine dipeptide.

Enzymatic Synthesis of the Dipeptide Backbone: The glycyllysine dipeptide itself can be synthesized enzymatically. Proteases can catalyze the formation of peptide bonds under specific conditions, often in the presence of organic solvents to shift the equilibrium towards synthesis rather than hydrolysis. sci-hub.se Additionally, dedicated peptide-synthesizing enzymes found in nature, such as non-ribosomal peptide synthetases (NRPSs) or ATP-grasp enzymes, could potentially be engineered or utilized for the synthesis of dipeptides like glycyllysine. mdpi.com For example, carnosine synthase, a promiscuous enzyme, can synthesize various dipeptides, including those with lysine at the C-terminus. mdpi.com

| Enzyme | Application in Synthesis | Key Advantages |

| Candida antarctica Lipase B (CAL-B) | Amidation of 4-hydroxybenzoic acid with glycyllysine | High selectivity, mild reaction conditions, no need for hydroxyl protection |

| Proteases (e.g., from Pseudomonas aeruginosa) | Synthesis of the glycyl-lysine dipeptide | Can operate in aqueous or organic solvent systems |

| Carnosine Synthase | Potential for glycyl-lysine synthesis | Catalytically promiscuous, can accept lysine as a substrate |

Biosynthetic Pathways for 4-Hydroxybenzoate (B8730719) Precursors

The 4-hydroxybenzoyl moiety of the target compound is derived from 4-hydroxybenzoate (4-HBA), a compound produced by various organisms through several metabolic pathways. nih.gov The primary route for 4-HBA biosynthesis is from chorismate, a key intermediate in the shikimate pathway. nih.govnih.gov

In many bacteria, including Escherichia coli, the conversion of chorismate to 4-HBA is a direct, single-step reaction catalyzed by the enzyme chorismate pyruvate-lyase, the product of the ubiC gene. nih.govnih.govresearchgate.net This enzyme is the first step in the biosynthesis of ubiquinone in these organisms. nih.govnih.gov

Eukaryotes and some bacteria utilize more complex, multi-step pathways. nih.gov In the yeast Saccharomyces cerevisiae, pathways originating from either shikimate or exogenous tyrosine converge at the intermediate 4-hydroxyphenylpyruvate (4-HPP), which is then converted to 4-HBA through steps that are not yet fully characterized. nih.gov In plants like Arabidopsis thaliana, both phenylalanine and tyrosine can serve as precursors for 4-HBA synthesis. nih.gov Another identified pathway involves the enzyme benzoate (B1203000) 4-monooxygenase, found in fungi such as Aspergillus niger, which hydroxylates benzoate to produce 4-hydroxybenzoate. nih.govresearchgate.net

Metabolic engineering has been successfully used to enhance the production of 4-HBA in various microorganisms like Corynebacterium glutamicum and Pseudomonas putida by overexpressing key enzymes and optimizing metabolic fluxes. nih.gov

Table 1: Key Enzymes in 4-Hydroxybenzoate (4-HBA) Biosynthesis

| Enzyme Name | Gene (example) | Organism (example) | Reaction | Citation |

| Chorismate pyruvate-lyase | ubiC | Escherichia coli | Chorismate → 4-Hydroxybenzoate + Pyruvate | nih.govnih.govnih.gov |

| Benzoate 4-monooxygenase | - | Aspergillus niger | Benzoate → 4-Hydroxybenzoate | nih.gov |

| Tyrosine ammonia-lyase | tal | Pseudomonas taiwanensis | Tyrosine → 4-Coumarate (precursor to 4-HBA) | nih.gov |

Derivatization and Functionalization of this compound for Research Applications

Derivatization refers to the chemical modification of a compound to enhance its properties for analysis or to study its interactions. researchgate.net For this compound, derivatization strategies can target its multiple functional groups: the phenolic hydroxyl, the lysine ε-amino group, the N-terminal α-amino group (if free), and the C-terminal carboxylate. mdpi.com These modifications are crucial for developing tools to investigate the molecule's biological role.

Site-Specific Chemical Modifications for Probes and Conjugates

Site-specific modification allows for the attachment of molecular probes, such as fluorophores or biotin, to a precise location on the molecule without altering its fundamental structure or function. nih.govnih.gov This enables detailed study of its localization, interactions, and dynamics. nih.gov

Given the structure of this compound, several sites are amenable to selective modification:

Lysine ε-Amino Group : This is a common target for modification due to its nucleophilicity. mdpi.com It can be selectively acylated or alkylated under controlled pH conditions to attach various probes.

Phenolic Hydroxyl Group : The hydroxyl group on the benzoyl ring can be targeted for derivatization through reactions like etherification or esterification. researchgate.net

C-Terminal Carboxylic Acid : This group can be converted into an ester or amide to conjugate other molecules, including fluorescent reporters or solid supports for affinity chromatography.

These chemical handles allow for the creation of bioconjugates, where this compound is linked to other molecules like proteins or polymers to create novel functional materials or therapeutic prototypes. acs.org

Incorporation of Labels and Tags for Detection in Research Models

To track and quantify this compound in biological systems, labels and tags are incorporated into its structure. This can be achieved through two primary strategies:

Isotopic Labeling : Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) can be incorporated during the chemical synthesis of the molecule. For example, using ¹³C-labeled glycine (B1666218) or lysine as a starting material would produce an isotopically labeled version of this compound. This is particularly useful for quantitative mass spectrometry-based studies, where the labeled compound can serve as an internal standard for precise measurement in complex biological samples. mdpi.com

Tag Conjugation : Functional tags can be chemically attached to the molecule post-synthesis. This involves using the site-specific modification techniques described previously to conjugate detectable markers. Common tags include:

Fluorescent Probes : Attaching a fluorophore allows for visualization of the molecule in cells and tissues using fluorescence microscopy. rsc.org

Biotin Tags : Biotinylation enables the detection and isolation of the molecule and its binding partners through its high-affinity interaction with streptavidin. nih.gov

Derivatization with reagents like benzoyl chloride can also be employed to enhance sensitivity in detection methods like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

Development of Analogs for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding which parts of a molecule are critical for its biological activity. collaborativedrug.com This is achieved by synthesizing and testing a series of structural analogs. nih.govnih.gov For this compound, a systematic SAR investigation would involve modifying each of its three main components: the substituted benzoyl head, the glycine linker, and the lysine tail.

The insights gained from SAR studies are crucial for designing molecules with improved potency or selectivity and for identifying the molecular targets with which the compound interacts. collaborativedrug.com

Table 2: Proposed Analogs for a Structure-Activity Relationship (SAR) Study of this compound

| Modification Site | Original Structure | Proposed Analog(s) | Rationale |

| Benzoyl Head | 4-Hydroxybenzoyl | 2-Hydroxybenzoyl, 3-Hydroxybenzoyl, 4-Methoxybenzoyl, 4-Fluorobenzoyl | To assess the importance of the hydroxyl group's position and its role as a hydrogen bond donor/acceptor. |

| Linker | Glycyl | Alanyl, β-Alanyl, Sarcosyl (N-methylglycyl) | To evaluate the impact of steric hindrance, chain length, and flexibility of the linker. |

| Tail | Lysyl | Arginyl, Ornithyl, Norleucyl | To probe the requirement of the basic side chain, its length, and the nature of the cationic group (amine vs. guanidinium). |

Advanced Analytical and Biophysical Characterization of 4 Hydroxybenzoylglycyllysine in Research

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into molecular structure and dynamics. Different spectroscopic methods probe distinct molecular properties, and their combined application offers a holistic understanding of the compound .

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.comnumberanalytics.com

For 4-Hydroxybenzoylglycyllysine, ¹H NMR and ¹³C NMR are fundamental for elucidating its primary structure. The number of signals in the spectrum corresponds to the number of chemically non-equivalent protons or carbons, while their chemical shifts (δ), typically reported in parts per million (ppm), indicate their electronic environment. jchps.com For instance, aromatic protons of the 4-hydroxybenzoyl group would appear in a distinct downfield region compared to the aliphatic protons of the lysine (B10760008) and glycine (B1666218) residues.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the molecular framework. COSY identifies protons that are coupled to each other, typically on adjacent carbons, while HMBC reveals longer-range couplings between protons and carbons, helping to connect the different residues of the molecule. For example, an HMBC correlation between the carbonyl carbon of the 4-hydroxybenzoyl group and the methylene (B1212753) protons of the glycine residue would confirm their linkage.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic (4-hydroxybenzoyl) | 6.8 - 7.8 |

| Glycyl α-CH₂ | 3.8 - 4.2 |

| Lysyl α-CH | 4.0 - 4.5 |

| Lysyl β, γ, δ-CH₂ | 1.4 - 1.9 |

| Lysyl ε-CH₂ | 2.9 - 3.3 |

| Amide NH | 7.5 - 8.5 |

| Hydroxyl OH | 9.0 - 10.0 |

Note: These are predicted ranges and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bu.edu.eg It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. bu.edu.egmsu.edu

For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. The resulting mass spectrum would ideally show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), which provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confident determination of the molecular formula. pressbooks.pub

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion. uab.edu The resulting fragment ions provide valuable information about the sequence of amino acids and the connectivity of the different molecular components. For example, fragmentation could lead to the loss of the 4-hydroxybenzoyl group or cleavage of the peptide bond between glycine and lysine, with the masses of the resulting fragments confirming the structure. libretexts.org

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Description | Expected m/z |

| [M+H]⁺ | Molecular ion | 324.15 |

| [M-H₂O+H]⁺ | Loss of water | 306.14 |

| [4-hydroxybenzoyl]⁺ | 4-hydroxybenzoyl group | 121.03 |

| [Gly-Lys+H]⁺ | Glycyl-lysine dipeptide | 204.13 |

| y₁ ion (Lys+H)⁺ | Lysine residue | 147.11 |

| b₁ ion (4-HBA-Gly)⁺ | 4-hydroxybenzoyl-glycine | 180.06 |

Note: m/z values are calculated for the most abundant isotopes.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. bitesizebio.com It is a widely used technique for studying the secondary structure of proteins and peptides. nih.govelte.hu

The analysis of CD spectra often involves comparison with reference spectra for known secondary structures. bbk.ac.uk For a small peptide like this, the CD spectrum would likely be a composite of signals from the different conformational states it populates in solution.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. ijprajournal.com This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb light in this region. ijcrt.orgnumberanalytics.com

The primary chromophore in this compound is the 4-hydroxybenzoyl group. ijcrt.org The conjugated π-system of the aromatic ring and the carbonyl group gives rise to characteristic absorption bands in the UV region. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity and pH. For example, deprotonation of the phenolic hydroxyl group at basic pH would lead to a bathochromic (red) shift in the λ_max.

According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the absorbing species, making UV-Vis spectroscopy a valuable tool for quantifying the concentration of this compound in solution. numberanalytics.commdpi.com

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Transition | Expected λ_max (nm) |

| 4-Hydroxybenzoyl group | π → π | ~250-280 |

| Peptide bond | n → π | ~210-220 |

Note: λ_max values are approximate and can be influenced by solvent and pH.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Chromatographic and Electrophoretic Separation Methods

Chromatographic and electrophoretic techniques are essential for the separation, purification, and quantification of chemical compounds. These methods are based on the differential distribution of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. torontech.com It is widely employed in pharmaceutical and chemical analysis for purity assessment and quality control. sepscience.com

For this compound, reversed-phase HPLC (RP-HPLC) is a common method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The compound is separated based on its hydrophobicity, with more hydrophobic components retained longer on the column.

The purity of a synthesized batch of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. chromatographyonline.com The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. By using a UV detector set at the λ_max of the 4-hydroxybenzoyl chromophore, the method can achieve high sensitivity and selectivity. medicinescience.orgnih.gov

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area versus concentration. This allows for the accurate determination of the concentration of the compound in unknown samples.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Note: These are example parameters and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. wikipedia.orgchemyx.com This hyphenated technique is widely employed for the analysis of complex mixtures, making it particularly well-suited for the identification and quantification of peptides like this compound in various biological and pharmaceutical matrices. wikipedia.orgbioanalysis-zone.com

The process begins with the introduction of a sample into the LC system, where it is separated into its individual components based on their physicochemical properties as they interact with the stationary and mobile phases. chemyx.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly used for this purpose, offering high resolution and efficiency in separating peptides and their variants. ijsra.netthermofisher.com The separated components then elute from the chromatography column and are introduced into the mass spectrometer. chemyx.com

Inside the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). thermofisher.comnih.gov This allows for the precise determination of the molecular weight of the analyte. For further structural elucidation, tandem mass spectrometry (MS/MS) can be employed. nih.govresearchgate.net In this technique, specific ions of interest are selected, fragmented, and the resulting fragment ions are analyzed to provide detailed structural information, which can be used to confirm the amino acid sequence of a peptide like this compound. nih.govresearchgate.net

The application of LC-MS in the analysis of complex mixtures containing peptides involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the matrix and to enrich the analyte of interest. agilexbiolabs.com Techniques such as protein precipitation, solid-phase extraction (SPE), and immunoaffinity capture are often used to prepare samples for LC-MS analysis. agilexbiolabs.comlcms.cz

Chromatographic Separation: The choice of the LC column and mobile phase is crucial for achieving optimal separation of the target peptide from other components in the mixture. Reversed-phase chromatography is a common mode used for peptide separations.

Mass Spectrometric Detection: The mass spectrometer is set up to detect and quantify the specific m/z of this compound. Multiple reaction monitoring (MRM) is a highly sensitive and specific quantitative technique often used in LC-MS/MS for targeted analysis. lcms.czjapsonline.com

Table 1: Typical Parameters for LC-MS Analysis of Peptides

| Parameter | Description | Typical Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) | Agilent 1290 series or similar mdpi.com |

| Column | Reversed-phase column (e.g., C18) | Dimensions: e.g., 2.1 x 100 mm, Particle Size: e.g., 1.8 µm |

| Mobile Phase | A gradient of aqueous and organic solvents, often with an acid modifier. | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid mdpi.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.2-0.5 mL/min |

| Ion Source | Electrospray Ionization (ESI) is commonly used for peptides. nih.govagilexbiolabs.com | Capillary voltage: 3-5 kV, Gas temperature: 250-350 °C |

| Mass Analyzer | Triple quadrupole or high-resolution mass spectrometers like TOF or Orbitrap. agilexbiolabs.comcsic.es | Scan range: m/z 100-1000 |

| Detection Mode | Full scan for identification, or Multiple Reaction Monitoring (MRM) for quantification. lcms.cz | Specific precursor and product ion transitions for the target peptide. |

This table presents a generalized set of parameters. Actual conditions must be optimized for the specific analysis of this compound.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) represents a family of powerful and efficient separation techniques that are well-suited for the analysis of peptides and other charged molecules. i-med.ac.at The fundamental principle of CE involves the separation of analytes in a narrow-bore capillary based on their differential migration in an electric field. i-med.ac.at This technique offers several advantages, including high separation efficiency, short analysis times, and low consumption of sample and reagents. csic.es

Capillary Zone Electrophoresis (CZE) is the simplest form of CE. In CZE, the separation is based on the charge-to-mass ratio of the analytes. dshs-koeln.de Peptides, being amphoteric molecules, are ideal candidates for CZE analysis. dshs-koeln.de

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral molecules. wikipedia.org This is achieved by adding a surfactant to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.org The surfactant molecules form micelles, which act as a pseudo-stationary phase. wikipedia.org Separation is then based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org This makes MEKC a versatile technique for analyzing complex mixtures that may contain a variety of compounds, including peptides like this compound.

The separation mechanism in MEKC is distinct from that of CZE, providing a complementary analytical tool to HPLC. dshs-koeln.de While HPLC separates based on hydrophobicity, MEKC separates based on a combination of electrophoretic mobility and hydrophobic interactions with the micellar phase. dshs-koeln.de

Table 2: Comparison of CZE and MEKC for Peptide Analysis

| Feature | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |

| Separation Principle | Based on charge-to-mass ratio. dshs-koeln.de | Based on differential partitioning between micelles and buffer. wikipedia.org |

| Applicability | Primarily for charged analytes. dshs-koeln.de | Charged and neutral analytes. wikipedia.org |

| Buffer Composition | Simple buffer system (e.g., phosphate (B84403) or borate (B1201080) buffer). | Buffer containing a surfactant (e.g., SDS) above its CMC. wikipedia.org |

| Selectivity | Dependent on the pH and ionic strength of the buffer. dshs-koeln.de | Can be modified by changing the type of surfactant, adding organic modifiers, or using cyclodextrins. wikipedia.org |

This table provides a general comparison. The choice between CZE and MEKC depends on the specific analytical problem and the properties of this compound and the sample matrix.

Method Validation and Robustness in Analytical Procedures for Peptide Compounds

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. vicihealthsciences.comformulationbio.com For peptide compounds like this compound, robust and validated analytical methods are essential to ensure the reliability and accuracy of the data generated. vicihealthsciences.com The validation process typically follows guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). nih.goveuropa.eu

The key performance characteristics that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. formulationbio.comeuropa.eu

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. formulationbio.comeuropa.eu

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. formulationbio.comeuropa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). formulationbio.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. formulationbio.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. formulationbio.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijsra.netformulationbio.comeuropa.eu

Table 3: Key Parameters for Method Validation of Peptide Analysis

| Validation Parameter | Objective | Typical Acceptance Criteria (example) |

| Specificity | To demonstrate that the method is selective for the analyte. | No interference from blank, placebo, or known impurities at the retention time of the analyte. |

| Linearity | To establish a linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 researchgate.net |

| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% |

| Precision (Repeatability) | To assess the precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2% |

| Intermediate Precision | To assess the precision within the same laboratory but on different days, with different analysts, or different equipment. | RSD ≤ 3% |

| Robustness | To evaluate the method's reliability with respect to deliberate variations in method parameters (e.g., pH, mobile phase composition). ijsra.net | RSD of results should remain within acceptable limits. |

This table provides example acceptance criteria which may vary depending on the specific method and regulatory requirements.

Forced degradation studies are also a crucial part of method validation for stability-indicating methods. ijsra.netresearchgate.net These studies involve subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products and demonstrate that the analytical method can separate these from the intact analyte. ijsra.netresearchgate.net

Green Analytical Chemistry Principles Applied to this compound Analysis

Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical methods that are more environmentally friendly and safer for human health. ijirt.orgamecj.com The principles of GAC aim to minimize the consumption of hazardous solvents and reagents, reduce waste generation, and decrease energy consumption, without compromising the analytical performance of the method. ijirt.orgmdpi.com

The application of GAC principles to the analysis of this compound can be achieved through several strategies:

Miniaturization: Reducing the scale of the analysis, for example, by using capillary-based techniques like CE and nano-LC, significantly decreases the consumption of solvents and reagents. researchgate.netchromatographyonline.com

Use of Greener Solvents: Replacing toxic organic solvents with more environmentally benign alternatives is a core principle of GAC. ijirt.orgjddhs.com This can include using water-based mobile phases, ethanol (B145695), or supercritical fluids like CO2. ijirt.orgmdpi.com

Automation and Integration of Analytical Processes: Automating analytical procedures can lead to more efficient use of reagents and reduced waste. chromatographyonline.com Integrating multiple analytical steps can also save time and energy. chromatographyonline.com

Waste Reduction and Management: Implementing strategies to minimize the volume of waste generated and ensuring its proper disposal are key aspects of GAC. ispe.org

The greenness of an analytical method can be assessed using various metrics, such as the National Environmental Methods Index (NEMI), the Analytical Eco-Scale, and the Green Analytical Procedure Index (GAPI). ijper.orginformaticsjournals.co.in These tools evaluate different aspects of the analytical procedure, such as the toxicity of the reagents used, the amount of waste produced, and the energy consumption. ijper.org

Table 4: Green Analytical Chemistry Strategies for Peptide Analysis

| GAC Principle | Application in this compound Analysis |

| Waste Prevention | Optimize methods to use smaller sample and reagent volumes. ymerdigital.com |

| Safer Solvents and Auxiliaries | Replace acetonitrile and methanol with greener alternatives like ethanol or water-based mobile phases where possible. mdpi.comrsc.org |

| Design for Energy Efficiency | Use modern, energy-efficient instrumentation and methods with shorter run times. ymerdigital.com |

| Reduce Derivatives | Employ direct analytical techniques that do not require derivatization steps. chromatographyonline.com |

| Real-time Analysis for Pollution Prevention | Utilize in-line monitoring techniques to prevent the generation of out-of-specification materials. jddhs.com |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and solvents that minimize the risk of accidents like explosions or fires. jddhs.com |

By incorporating these green chemistry principles, the analytical methods used for the characterization of this compound can be made more sustainable and environmentally responsible.

Investigation of Biochemical Roles and Molecular Mechanisms of 4 Hydroxybenzoylglycyllysine

Enzymatic Interactions and Substrate Specificity Studies

Characterization as an Enzyme Substrate or Product

No available studies have identified 4-Hydroxybenzoylglycyllysine as a substrate or product of any specific enzyme.

Inhibition or Activation of Specific Enzyme Activities

There is no published research demonstrating that this compound inhibits or activates any specific enzyme.

Kinetic Parameters of Enzymatic Reactions Involving this compound

Due to the lack of identified enzymatic reactions, no kinetic parameters such as Km or Vmax are available for this compound.

Participation in Metabolic and Signal Transduction Pathways

Potential Role in Amino Acid or Peptide Metabolism

There is no direct evidence from scientific literature to suggest a role for this compound in amino acid or peptide metabolism.

Interaction with Cellular Signaling Cascades

No studies have been found that investigate the interaction of this compound with any cellular signaling cascades.

Exploration of Downstream Biochemical Effects

Information not available.

Molecular Recognition and Binding Studies

Information not available.

Interaction with Receptor Proteins and Binding Affinities

Information not available.

Studies on Protein-Peptide and Peptide-Nucleic Acid Interactions

Information not available.

Membrane Interactions and Permeability Mechanisms in Research Models

Information not available.

Cellular and Subcellular Distribution Studies (in vitro/cell-based models)

Information not available.

Assessment of Cellular Uptake and Efflux Mechanisms

Information not available.

Subcellular Localization within Cultured Cells

Following a comprehensive review of available scientific literature, no specific research findings on the subcellular localization of the chemical compound this compound within cultured cells have been identified.

Extensive searches of scientific databases and research publications did not yield any studies that have directly investigated the distribution of this compound in different cellular compartments. Therefore, there is no experimental data to report on whether this compound is found in the nucleus, cytoplasm, mitochondria, or other organelles within cultured cells.

Consequently, a data table detailing research findings on the subcellular localization of this compound cannot be provided at this time due to the absence of published research on this specific topic. Further experimental studies would be required to determine the subcellular distribution of this compound.

Exploration of 4 Hydroxybenzoylglycyllysine in Preclinical Research Models

In Vitro Cellular and Molecular Research Models

In vitro models are fundamental for the initial characterization of a compound's biological activity in a controlled environment.

The initial investigation of 4-Hydroxybenzoylglycyllysine would involve utilizing various cell culture systems to assess its functional effects. Cell-based assays are crucial for analyzing a spectrum of cellular properties and responses.

Cell Culture Systems : Depending on the hypothesized target of this compound, a range of human and animal cell lines would be selected. For instance, if anti-inflammatory activity is postulated, macrophage cell lines like RAW 264.7 might be used. If its effects on skin are of interest, human keratinocytes or fibroblasts would be appropriate. Primary cells, isolated directly from tissues, could also be used for more physiologically relevant data, though they have a limited lifespan.

Enzyme Assays : Should this compound be predicted to interact with a specific enzyme, direct enzymatic assays would be conducted. These assays measure the rate of an enzymatic reaction and can determine if the compound acts as an inhibitor or an activator.

Cell Proliferation and Viability Assays : To understand the compound's effect on cell growth and health, a variety of assays would be employed. Assays that measure metabolic activity, such as MTT or XTT assays, are suitable for analyzing proliferation and viability, as metabolically active cells will show increased activity. ATP bioluminescence assays can also determine the number of viable cells. For a more direct measure of cell division, EdU (5-ethynyl-2'-deoxyuridine) incorporation assays can quantify DNA synthesis.

A hypothetical data table for cell viability is presented below:

| Cell Line | Concentration of this compound (µM) | Cell Viability (%) |

|---|---|---|

| Human Fibroblasts | 1 | 98.5 |

| 10 | 95.2 | |

| 100 | 91.8 | |

| Murine Macrophages | 1 | 99.1 |

| 10 | 96.5 |

To bridge the gap between traditional 2D cell culture and in vivo systems, organoid and 3D cell culture models would be invaluable in studying this compound. These models more accurately mimic the complex cellular microenvironment of tissues and organs.

Scaffold-Based and Scaffold-Free Models : 3D cultures can be established using scaffolds like hydrogels that provide a structural support for cells to grow in three dimensions. Alternatively, scaffold-free methods, such as the hanging drop technique, allow cells to self-aggregate into spheroids.

Applications : If this compound were being investigated for effects on a specific organ, such as the liver or skin, organoids derived from that tissue would be used. For example, liver spheroids could be used to assess potential hepatotoxicity. These models allow for the study of cell-cell interactions, differentiation, and responses to the compound in a more physiologically relevant context.

To efficiently explore a wide range of potential biological activities of this compound, high-throughput screening (HTS) would be employed. HTS uses automation and robotics to test a large number of compounds against various biological targets in a rapid and cost-effective manner.

Process : The process typically involves preparing samples in microplates, using automated systems for liquid handling and incubation, and then reading the results with sensitive detectors.

Objective : The primary goal of HTS is to identify "hits" or compounds that show activity in a particular assay. For this compound, this could involve screening it against a panel of receptors, enzymes, or cell-based assays representing different disease pathways to uncover novel biological functions.

Use in Organoid and 3D Cell Culture Models

In Vivo Animal Models for Investigating Biological Phenomena

Following promising in vitro results, the investigation of this compound would progress to in vivo animal models to understand its effects within a whole, living organism.

The choice of animal model is critical for the relevance and translatability of preclinical findings.

Commonly Used Species : For peptide research, mice and rats are the most frequently used species due to their genetic similarities to humans, relatively short life cycles, and the availability of well-characterized disease models. Specifically, strains like Balb/C mice and Sprague-Dawley rats are common. For certain studies, larger animals like rabbits or pigs might be used, particularly in dermatological or cardiovascular research.

Considerations : The selection would depend on the specific research question. For example, in studying wound healing, diabetic mouse models are often utilized to mimic the compromised healing process in diabetic patients. Genetically engineered models, such as knockout or transgenic mice, can be employed to study the role of specific genes or pathways in the compound's mechanism of action.

A table outlining potential animal model selection is shown below:

| Research Area | Animal Model | Rationale |

|---|---|---|

| Wound Healing | Diabetic Mice (db/db) | To assess efficacy in a compromised healing state. |

| Inflammation | LPS-induced endotoxemia in Rats | To evaluate anti-inflammatory properties. |

A robust experimental design is crucial to ensure the validity and reproducibility of in vivo research.

Key Design Elements : Studies must include appropriate control groups (e.g., vehicle-treated animals) and positive controls where applicable. The method of administration, and the observation period must be clearly defined and justified.

Methodological Quality : To minimize bias, studies should ideally be randomized, and where possible, blinded. Key characteristics of the animals used, such as species, strain, sex, and age, must be reported. There is a recognized need for rigorous experimental approaches in peptide research to clearly define their mechanisms of action.

Data Collection and Analysis : A comprehensive set of endpoints should be measured. This could include physiological measurements, collection of blood and tissues for biomarker analysis (e.g., cytokine levels), and histological examination of tissues to assess pathological changes. Statistical analysis of the data is essential to determine the significance of the observed effects.

Investigation of Specific Biological Processes and Pathways in Animal Models

Animal models are crucial for studying the effects of a compound on a whole, living organism. They allow researchers to observe how a substance is absorbed, distributed, metabolized, and excreted, and to understand its impact on various physiological and pathological processes. The selection of an appropriate animal model depends on the research question and the biological process being investigated. Common models range from rodents, such as mice and rats, to larger animals, each offering unique advantages for studying specific diseases or biological systems. However, no studies were found that have utilized animal models to investigate the biological effects of this compound.

Ex Vivo Analysis of Tissues and Samples from Animal Models

Ex vivo analysis involves the study of tissues or cells from an organism in an external environment, allowing for detailed investigation of a compound's effects at the cellular and tissue level. This methodology bridges the gap between in vitro and in vivo research. Following administration of a compound in an animal model, tissues can be harvested and analyzed using various techniques, such as histology, immunohistochemistry, and mass spectrometry imaging, to determine the compound's distribution and impact on tissue structure and function. For instance, the analysis of glycosphingolipids in animal tissues provides insights into cellular processes. Despite the utility of these methods, no literature was found detailing the ex vivo analysis of tissues following exposure to this compound.

Applications in Advanced Research Technologies

The integration of novel compounds into advanced research technologies is a burgeoning field, offering innovative tools for scientific investigation.

Integration into Biosensor Development for Research Analytics

Biosensors are analytical devices that combine a biological component with a physicochemical detector to identify specific substances. They are valuable tools in research for the real-time monitoring of biological processes and the detection of various analytes. The development of biosensors can be tailored for specific molecules, such as benzoic acid derivatives, to facilitate high-throughput screening. There is no current evidence to suggest that this compound has been integrated into biosensor development for research analytics.

Utilization as a Biomaterial Component in Research Scaffolds

Biomaterial scaffolds provide a structural framework for cell growth and tissue regeneration in tissue engineering research. These scaffolds can be composed of natural or synthetic polymers and are designed to be biocompatible and biodegradable. The properties of scaffolds can be enhanced by incorporating various bioactive molecules to promote specific cellular responses. A search of the literature did not reveal any instances of this compound being used as a component in research scaffolds.

Development as a Chemical or Biological Probe for Research Investigations

Chemical and biological probes are small molecules or biomolecules used to study and manipulate biological systems. These tools are essential for identifying and validating new drug targets and for elucidating complex biological pathways. An ideal chemical probe is highly potent and selective for its intended target. The development of such probes is a key area of chemical biology. There is no information available on the development or use of this compound as a chemical or biological probe.

Computational and Theoretical Investigations of 4 Hydroxybenzoylglycyllysine

Molecular Docking and Dynamics Simulations for Interaction Prediction

Molecular docking and dynamics simulations are foundational computational techniques used to model the interaction between a small molecule (a ligand) and a macromolecule (a receptor), typically a protein. longdom.orgresearchgate.net This approach allows for the prediction of binding affinity and the visualization of the interaction at an atomic level. longdom.org

Prediction of Binding Sites and Modes with Target Biomolecules

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.orgmdpi.com The process involves sampling various conformations of the ligand within the binding site of a target protein and then scoring these poses using a function that approximates the binding free energy. longdom.org For 4-Hydroxybenzoylglycyllysine, this method can be used to screen a wide range of potential protein targets to identify those with which it is most likely to interact.

Given its structure—a dipeptide (glycyl-lysine) capped with a 4-hydroxybenzoyl group—plausible targets could include enzymes such as proteases, kinases, or proteins involved in peptide signaling pathways. A docking study would predict the most energetically favorable binding mode, detailing the specific interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. researchgate.net For instance, the hydroxyl group of the benzoyl moiety and the amine and carboxyl groups of the lysine (B10760008) and glycine (B1666218) residues could act as hydrogen bond donors or acceptors. rsc.org

A hypothetical molecular docking result for this compound with a candidate target protein is presented below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Hypothetical Protease X | -8.5 | Asp-102, His-57, Ser-195 | Hydrogen Bond, Pi-Alkyl |

| Hypothetical Kinase Y | -7.2 | Lys-72, Glu-91, Leu-150 | Hydrogen Bond, Hydrophobic |

| Hypothetical Receptor Z | -9.1 | Arg-88, Tyr-112, Phe-250 | Hydrogen Bond, Pi-Pi Stacking |

This table is illustrative and represents the type of data generated from a molecular docking study. The target proteins are hypothetical.

Conformational Analysis and Stability Simulations

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. bonvinlab.org These simulations provide a deeper understanding of the stability of the predicted ligand-receptor complex and the conformational changes that may occur upon binding. mdpi.com An MD simulation starts with the docked pose and simulates the behavior of the complex in a solvated environment for a specific duration, typically nanoseconds to microseconds. bonvinlab.orgmdpi.com

The analysis of the MD trajectory can confirm whether the interactions predicted by docking are maintained over time. mdpi.com It also allows for a detailed conformational analysis of this compound, revealing its flexibility and the accessible rotamers (different conformations arising from bond rotation) within the protein's binding pocket. ethz.ch Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the simulation and the complex. bonvinlab.org

Below are typical parameters for an MD simulation setup.

| Simulation Parameter | Value | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system's particles. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. bonvinlab.org |

| Simulation Time | 100-500 ns | Duration of the simulation to observe molecular motions. mdpi.com |

| Ensemble | NVT, NPT | Defines the thermodynamic conditions (constant Number of particles, Volume, Temperature or Pressure). |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

Quantitative Structure-Activity Relationship (QSAR) Studies in silico

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govscientific.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

To develop a QSAR model for this compound, a dataset of structurally similar analogues with measured biological activities against a specific target would be required. nih.govoup.com For each analogue, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. scientific.netsioc-journal.cn Statistical methods, like multiple linear regression or partial least squares, are then used to build an equation that correlates the descriptors with the observed activity. scientific.netsioc-journal.cn

A hypothetical dataset for a QSAR study on analogues of this compound is shown below.

| Compound Analogue (Modification on R-group) | Biological Activity (IC50, µM) | Molecular Weight (MW) | LogP (Hydrophobicity) | Polar Surface Area (PSA) |

| This compound (H) | 10.5 | 325.35 | -2.5 | 145.2 |

| Analogue 1 (CH3) | 8.2 | 339.38 | -2.1 | 145.2 |

| Analogue 2 (Cl) | 5.7 | 359.80 | -1.8 | 145.2 |

| Analogue 3 (OCH3) | 12.1 | 355.38 | -2.3 | 154.4 |

| Analogue 4 (NH2) | 7.5 | 340.37 | -2.8 | 171.2 |

This table is for illustrative purposes. The data is hypothetical and represents the inputs for a QSAR model.

Bioinformatics Approaches for Pathway and Network Analysis

Bioinformatics provides essential tools to understand the broader biological context of a small molecule's effects. broadinstitute.org Pathway and network analysis can generate hypotheses about the mechanism of action of this compound by identifying the biological pathways or protein interaction networks it may modulate. wikipedia.orgnih.gov

This analysis typically starts with experimental data, such as a list of genes whose expression levels change in cells after treatment with the compound. This gene list is then fed into analysis tools that use databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome. wikipedia.orgreactome.org These tools perform enrichment analysis to determine if the affected genes are statistically overrepresented in any particular pathway. wikipedia.org Identifying enriched pathways can suggest, for example, that this compound might interfere with cell cycle regulation, a specific signaling cascade, or a metabolic process. wikipedia.orgsmpdb.ca

A hypothetical output from a pathway enrichment analysis is shown below.

| Enriched Pathway | Database | p-value | Genes from Dataset in Pathway |

| MAPK Signaling Pathway | KEGG | 0.005 | MAPK1, RAF1, MEK2, JNK, p38 |

| PI3K-Akt Signaling Pathway | KEGG | 0.012 | PI3K, AKT, mTOR, GSK3B |

| Apoptosis | Reactome | 0.021 | CASP3, CASP9, BCL2, BAX |

| Cell Cycle | Reactome | 0.035 | CDK2, CCNB1, PLK1 |

This table is illustrative. The data is hypothetical and represents the potential results of a bioinformatics pathway analysis.

In Silico Prediction of Biochemical Reactivity and Metabolism

Computational tools can predict the metabolic fate and biochemical reactivity of a compound before it is tested in the lab. pensoft.net This is a critical step in early drug development, as metabolism can significantly affect a compound's efficacy and safety. creative-biolabs.com

In silico metabolism prediction software uses knowledge-based systems or machine learning models to identify which parts of a molecule are most likely to be modified by metabolic enzymes, particularly the cytochrome P450 (CYP) family. pensoft.netcreative-biolabs.com For this compound, these tools could predict potential metabolic transformations such as hydroxylation of the aromatic ring, hydrolysis of the amide bonds, or N-dealkylation. mdpi.commdpi.com

Biochemical reactivity can also be assessed using computational methods, often employing density functional theory (DFT). biointerfaceresearch.comtjnpr.org These calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which indicate a molecule's susceptibility to act as an electron donor or acceptor. biointerfaceresearch.com For a phenolic compound like this compound, these methods can also calculate the bond dissociation energy of the phenolic hydroxyl group to predict its potential antioxidant activity. semanticscholar.orgacs.org

The tables below present hypothetical predictions for the metabolism and reactivity of this compound.

Table 6.4.1: Predicted Metabolic Transformations

| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme Family |

| 3,4-Dihydroxybenzoylglycyllysine | Aromatic Hydroxylation | CYP450 |

| 4-Hydroxybenzoic acid + Glycyllysine (B1671924) | Amide Bond Hydrolysis | Amidase/Protease |

| 4-Hydroxybenzoylglycine + Lysine | Peptide Bond Hydrolysis | Peptidase |

This table is illustrative and contains hypothetical data.

Table 6.4.2: Predicted Biochemical Reactivity Descriptors

| Reactivity Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.9 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.9 eV | Indicates chemical reactivity and stability. tjnpr.org |

| Bond Dissociation Energy (Phenolic O-H) | 85 kcal/mol | Suggests potential for H-atom donation (antioxidant activity). |

This table is illustrative and contains hypothetical data based on quantum chemical calculations.

Future Directions and Emerging Research Avenues for 4 Hydroxybenzoylglycyllysine

Integration with Omics Technologies (e.g., Metabolomics, Proteomics)

The comprehensive analysis of biological systems through "omics" technologies offers a powerful lens through which to view the influence of 4-Hydroxybenzoylglycyllysine. These high-throughput methods can provide an unbiased and holistic view of the molecular changes induced by this compound. nih.gov

Metabolomics: This approach involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. bhu.ac.in By employing widely targeted metabolomics, researchers can simultaneously quantify thousands of metabolites, offering a snapshot of the metabolic state of a system. nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to these analyses, allowing for the sensitive and accurate quantification of a wide array of compounds. nih.govnih.gov Untargeted metabolomics, in particular, can detect all metabolites in a sample in an unbiased way, helping to screen for differential metabolites and elucidate their biological roles. bhu.ac.in In the context of this compound, metabolomic studies could reveal its involvement in various metabolic pathways, such as the shikimate pathway from which its precursor, 4-hydroxybenzoic acid (4-HBA), is derived. nih.gov

Proteomics: Proteomics focuses on the large-scale analysis of proteins, their structures, functions, and interactions. wikipedia.org Advanced mass spectrometry-based techniques are the cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins from complex biological samples. wikipedia.orgthermofisher.com Thermal Proteome Profiling (TPP) is an emerging method that can identify a drug's protein targets in living cells and observe changes in the thermal stability of pathway components. embl.org For this compound, proteomic profiling could identify specific protein binding partners, helping to unravel its mechanism of action. wikipedia.orgnih.gov Furthermore, studying post-translational modifications (PTMs) of proteins upon exposure to the compound could provide deeper insights into its regulatory functions.

Interactive Table: Potential Omics Approaches for this compound Research

| Omics Technology | Key Application for this compound Research | Potential Insights |

| Metabolomics | Profiling of small molecule changes in cells or tissues after treatment. | Identification of metabolic pathways modulated by the compound. |

| Proteomics | Identifying protein interaction partners and changes in protein expression. | Uncovering the molecular targets and signaling pathways affected. |

| Transcriptomics | Analyzing changes in gene expression (mRNA levels). | Understanding the genetic regulation in response to the compound. |

Advancements in Synthetic Strategies for Complex Analogs

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies, which aim to optimize its biological activity, stability, and other pharmacokinetic properties. Modern synthetic chemistry offers a variety of strategies to create a diverse library of related compounds.

The development of novel synthetic methodologies allows for the efficient creation of derivatives. For instance, domino reactions, which involve consecutive transformations in a single step without the need to isolate intermediates, can streamline the synthesis of complex molecular scaffolds. While not directly applied to this compound in the available literature, such strategies are powerful tools in medicinal chemistry. The synthesis of complex heterocyclic derivatives often employs multi-component reactions, which can also be adapted for peptide modifications.

The modification of the core structure of this compound could involve changes to the 4-hydroxybenzoyl group, the glycyl linker, or the lysine (B10760008) residue. For example, altering the substituents on the phenyl ring could modulate binding affinity and specificity. The glycyl linker could be replaced with other amino acids to alter flexibility and conformation. The lysine side chain offers another point for modification, such as acylation or alkylation, to explore different interactions with biological targets.

Development of Novel Analytical Platforms for High-Resolution Studies

A thorough characterization of this compound and its analogs requires sophisticated analytical techniques capable of providing detailed structural and quantitative information.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules. wikipedia.orgorganomation.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the analysis of small molecules in complex mixtures. nih.gov High-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap-based systems, can provide highly accurate mass measurements, which is essential for confirming the elemental composition of newly synthesized analogs. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules in solution. mdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as 1H NMR, 13C NMR, COSY, and HSQC, can be used to determine the precise connectivity and stereochemistry of atoms within the molecule. For peptides and proteins, NMR can also provide information about their higher-order structure and dynamics in solution. mdpi.comnih.gov

Interactive Table: Advanced Analytical Techniques for this compound

| Analytical Technique | Information Provided | Application to this compound |

| LC-MS/MS | Molecular weight and fragmentation pattern. | Quantification in biological samples and structural confirmation. nih.govwikipedia.org |

| High-Resolution MS | Highly accurate mass for elemental composition. | Confirmation of the chemical formula of new analogs. thermofisher.com |

| 1D & 2D NMR | Detailed atomic connectivity and stereochemistry. | Unambiguous structure determination of the compound and its analogs. mdpi.comrsc.org |

Exploration of Uncharted Biological Roles in Complex Research Systems

While the precise biological roles of this compound are not yet fully understood, its constituent parts suggest potential areas of investigation. Its precursor, 4-hydroxybenzoic acid, is known to possess antimicrobial properties. nih.gov The presence of the amino acid lysine suggests potential interactions with proteins and enzymes that recognize this residue.

Future research should focus on investigating the activity of this compound in a variety of biological contexts. This could include screening for antimicrobial activity against a broad panel of pathogens, assessing its potential as an enzyme inhibitor, or exploring its role as a signaling molecule in cellular communication. mdpi.comtci-thaijo.org Studies using complex in vitro models, such as co-cultures of different cell types or 3D organoids, could provide more physiologically relevant insights into its function. nih.gov Investigating its effects on fundamental cellular processes like glycolysis or other central metabolic pathways could also yield important discoveries. ufp.ptnih.govsavemyexams.com

Synergistic Research with Artificial Intelligence and Machine Learning in Peptide Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and peptide design. These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design of novel molecules with desired properties.

For this compound, AI and ML algorithms could be used to design and optimize new analogs. By training models on existing structure-activity relationship data, it may be possible to predict the biological activity of virtual compounds before they are synthesized, saving time and resources. Computational strategies are being developed to design signaling complexes between conformationally dynamic proteins and peptides, which could be applied to predict the interactions of this compound analogs with their targets. nih.gov Generative models in AI can even propose entirely new peptide sequences and structures with specific desired functions. This computational approach can explore a vast chemical space to design peptidomimetics and optimize lead compounds.

Q & A

Q. What analytical techniques are most reliable for identifying and quantifying 4-Hydroxybenzoylglycyllysine in biological samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Validate the method using spiked samples with known concentrations. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for the benzoyl and lysine moieties. Ensure calibration curves meet R² > 0.99 and recovery rates of 85–115% .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How to design a synthesis protocol for this compound with minimal byproducts?

- Methodological Answer : Optimize reaction conditions (e.g., pH, temperature, solvent polarity) using a fractional factorial design. Monitor reaction progress via thin-layer chromatography (TLC). Purify via recrystallization or preparative HPLC, and characterize intermediates using Fourier-transform infrared spectroscopy (FTIR) to track functional groups. Include a stepwise yield table (e.g., 65% crude yield, 90% purity post-HPLC) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by cell type, assay conditions (e.g., serum-free vs. serum-containing media), and exposure duration. Use statistical tools like ANOVA to identify confounding variables. Replicate conflicting experiments under standardized conditions, including positive/negative controls (e.g., ROS scavengers for oxidative stress assays). Publish raw datasets for transparency .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What experimental designs can isolate the mechanism of action of this compound in neurodegenerative models?

- Methodological Answer : Employ CRISPR-edited neuronal cell lines to knock out suspected targets (e.g., NMDA receptors). Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis (via DAVID or KEGG) to map signaling cascades. Validate in vivo using transgenic animal models, with dose-response studies and histopathological correlation .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. How to address reproducibility issues in pharmacokinetic studies of this compound?

- Methodological Answer : Standardize protocols for bioavailability assays, including administration routes (oral vs. intravenous) and fasting states. Use population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Cross-validate results with independent labs using blinded samples .

Data Analysis and Cross-Disciplinary Integration

Q. What computational tools are effective for predicting metabolite interactions of this compound?

- Methodological Answer : Apply molecular docking software (AutoDock Vina) to simulate binding affinities with cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays. For systems-level insights, integrate data into platforms like STITCH or MetaboAnalyst to map interaction networks .

Q. How to design a cross-disciplinary study linking this compound’s biochemical properties to material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.